2,6-dimethoxybenzene-1,4-diol
Overview
Description
2,6-Dimethoxyhydroquinone is a chemical compound with the formula C8H10O4 . It is also known by other names such as 1,4-Benzenediol, 2,6-dimethoxy-, Hydroquinone, 2,6-dimethoxy-, 2,6-Dimethoxyquinol, and 3,5-Dimethoxyhydroquinone .
Synthesis Analysis
The synthesis of 2,6-Dimethoxyhydroquinone involves reactions with iron oxide nanoparticles . The reactions between 2,6-DMHQ and iron oxide nanoparticles generate substantial amounts of hydroxyl radicals under certain conditions via parallel reductive dissolution and catalytic oxidation reactions .Molecular Structure Analysis
The molecular structure of 2,6-Dimethoxyhydroquinone is available as a 2D Mol file or as a computed 3D SD file . The 3D structure can be viewed using Java or Javascript .Scientific Research Applications
Cytotoxicity in Cancer Research : 2,6-Dimethoxyhydroquinone derivatives have been studied for their cytotoxicity against human tumor cell lines. These compounds, when activated synergistically with L-ascorbic acid, show varying degrees of cytotoxicity, suggesting potential in cancer treatment research (Sheh et al., 1992).
Soil Chemistry and Environmental Studies : Research focused on the reaction of 2,6-Dimethoxyhydroquinone with ferrihydrite and goethite nanoparticles under different conditions. This study is significant for understanding soil chemistry, particularly in reactions that could lead to the formation of reactive oxygen species (Krumina et al., 2017).
Improving Agricultural Yield : In agriculture, 2,6-Dimethoxyhydroquinone was used to enhance the yield of 2,6-dimethoxy-ρ-benzoquinone, a potential anti-tumor substance, in fermented wheat germ. This research demonstrates the application of novel techniques in improving agricultural product yield (Zheng et al., 2019).
Anti-Obesity Research : A study on 2,6-Dimethoxy-1,4-benzoquinone showed its potential in reducing the expression of adipogenic transcription factors. This finding has implications for obesity treatment research (Son et al., 2018).
Antimicrobial Activities : The antimicrobial activities of 2,6-Dimethoxy-1,4-benzoquinone were evaluated against several food-borne bacteria, indicating its potential as a source for food supplemental agents (Park et al., 2014).
Fermentation Process Optimization : A study aimed to optimize the 2,6-Dimethoxy Benzoquinone content of fermented wheat germ extract. This research is crucial for enhancing the efficacy and quality of fermented food products (Parsazad et al., 2020).
Potential Anticancer Agent : Another study found that 2,6-Dimethoxy-1,4-benzoquinone suppresses cell proliferation and migration in non-small cell lung cancer cells, suggesting its potential as an anticancer agent (Xie et al., 2021).
Antibacterial Evaluation : The antibacterial activity of 2,6-dimethoxy-1,4-benzoquinone derivatives was investigated, indicating their potential as effective antibacterial agents (Lana et al., 2006).
Enhancing Resistance Against Fungal Infections : A study on the use of 2,6-Dimethoxy-1,4-Benzoquinone to enhance resistance against the rice blast fungus Magnaporthe oryzae in rice plants. This could be significant in improving crop resistance to fungal diseases (Ueno & Yoshikiyo, 2014).
Mechanism of Action
Target of Action
It’s known that this compound undergoes a 2e-/2h+ reduction .
Mode of Action
The compound interacts with its targets through a redox process, specifically a 2e-/2H+ reduction of 2,6-dimethoxy 1,4-benzoquinone to 2,6-dimethoxy 1,4-hydroquinone . This process can occur in aqueous media with a pH range from 1.0 to 9.0 .
Action Environment
The action of 2,6-dimethoxybenzene-1,4-diol can be influenced by environmental factors such as pH, as its redox process occurs in aqueous media with a pH range from 1.0 to 9.0 .
Biochemical Analysis
Biochemical Properties
2,6-Dimethoxybenzene-1,4-diol participates in redox processes . It is involved in the 2e-/2H+ reduction of 2,6-dimethoxy 1,4-benzoquinone to 2,6-dimethoxy 1,4-hydroquinone
Cellular Effects
It is known to participate in redox reactions, which are crucial for maintaining cellular homeostasis
Molecular Mechanism
The molecular mechanism of action of this compound involves its participation in redox reactions . It is involved in the reduction of 2,6-dimethoxy 1,4-benzoquinone to 2,6-dimethoxy 1,4-hydroquinone
Metabolic Pathways
Properties
IUPAC Name |
2,6-dimethoxybenzene-1,4-diol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O4/c1-11-6-3-5(9)4-7(12-2)8(6)10/h3-4,9-10H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXAVBFNRWXCOPY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1O)OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40165001 | |
Record name | 2,6-Dimethoxyhydroquinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40165001 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15233-65-5 | |
Record name | 2,6-Dimethoxyhydroquinone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=15233-65-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,6-Dimethoxyhydroquinone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015233655 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,6-Dimethoxyhydroquinone | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49356 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2,6-Dimethoxyhydroquinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40165001 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,6-dimethoxyhydroquinone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.696 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2,6-DIMETHOXYHYDROQUINONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9U2C06A3MM | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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